molecular formula C24H23N3OS B3494038 10-(4-BENZYLPIPERAZINE-1-CARBONYL)-10H-PHENOTHIAZINE

10-(4-BENZYLPIPERAZINE-1-CARBONYL)-10H-PHENOTHIAZINE

Cat. No.: B3494038
M. Wt: 401.5 g/mol
InChI Key: SAQNPWDSFHCRNE-UHFFFAOYSA-N
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Description

10-(4-BENZYLPIPERAZINE-1-CARBONYL)-10H-PHENOTHIAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenothiazine core, which is a tricyclic structure, and a benzylic piperazine moiety attached through a carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-BENZYLPIPERAZINE-1-CARBONYL)-10H-PHENOTHIAZINE typically involves multiple steps, starting with the preparation of the phenothiazine core. This is followed by the introduction of the benzylic piperazine moiety. Common synthetic routes include:

    Nucleophilic Substitution:

    Amidation Reactions: The carbonyl linkage is introduced via amidation reactions, where the piperazine derivative reacts with a phenothiazine carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-BENZYLPIPERAZINE-1-CARBONYL)-10H-PHENOTHIAZINE undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the phenothiazine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the phenothiazine core or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Phenothiazines: From substitution reactions.

Scientific Research Applications

10-(4-BENZYLPIPERAZINE-1-CARBONYL)-10H-PHENOTHIAZINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and antidepressant effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 10-(4-BENZYLPIPERAZINE-1-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzylic piperazine moiety may enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Fluphenazine: A phenothiazine used in the treatment of schizophrenia.

    Thioridazine: Known for its antipsychotic effects.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c28-24(26-16-14-25(15-17-26)18-19-8-2-1-3-9-19)27-20-10-4-6-12-22(20)29-23-13-7-5-11-21(23)27/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQNPWDSFHCRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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